![molecular formula C21H22N4 B12172899 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine](/img/structure/B12172899.png)
3-Phenyl-6-[4-benzylpiperazinyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-6-[4-benzylpiperazinyl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which include weak basicity, high dipole moments, and robust dual hydrogen-bonding capacity . These properties make pyridazines valuable in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine typically involves the cycloaddition reactions of pyridazine derivatives . One common method is the [3 + n] cycloaddition reaction, which involves the addition of a multiple bond dipolarophile to a three-atom component system . This method is highly efficient and allows for the creation of complex heterocyclic structures.
Industrial Production Methods
Industrial production of pyridazine derivatives, including this compound, often involves large-scale cycloaddition reactions under controlled conditions . These reactions are optimized for high yield and purity, making them suitable for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-[4-benzylpiperazinyl]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of nitrogen atoms in the pyridazine ring, which can participate in electron transfer processes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield pyridazinone derivatives, while substitution reactions can produce halogenated pyridazines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine typically involves multi-step organic reactions that allow for the incorporation of the phenyl and piperazine moieties into the pyridazine framework. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the integrity of the compound and elucidate its three-dimensional structure.
Antimicrobial Properties
Research indicates that derivatives related to this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . These findings suggest that the compound may serve as a lead for developing new antibiotics.
Antiviral Activity
Some studies have demonstrated that derivatives of pyridazine compounds possess antiviral properties. Specifically, compounds related to this compound have been tested against viruses such as HIV-1 and other selected viruses, showing moderate protective effects . This positions the compound as a potential candidate for antiviral drug development.
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazine derivatives has also been explored. Compounds derived from similar frameworks have been found to inhibit key inflammatory mediators, suggesting that this compound could be effective in treating inflammatory diseases . In vitro assays have demonstrated significant inhibition of COX-2 activity, which is crucial in inflammation pathways.
Cancer Treatment
The structural features of this compound make it a promising candidate in oncology. Studies have indicated that similar compounds can inhibit cell growth in various cancer types, including breast and ovarian cancers . The mechanism may involve the modulation of specific signaling pathways that are crucial for tumor progression.
Neurological Disorders
Given its structural similarity to known neuroactive compounds, this compound may also find applications in treating neurological disorders. Research on related piperazine derivatives has shown potential in modulating neurotransmitter systems, which could be beneficial for conditions such as depression or anxiety .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity . For example, it can inhibit calcium ion influx, which is essential for platelet aggregation . This makes it a potential candidate for developing antiplatelet drugs .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of biological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, commonly used in medicinal chemistry.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4, also widely used in drug discovery.
Uniqueness
3-Phenyl-6-[4-benzylpiperazinyl]pyridazine stands out due to its unique combination of a pyridazine ring and a benzylpiperazine moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Biological Activity
3-Phenyl-6-[4-benzylpiperazinyl]pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C22H24N4 |
Molecular Weight | 348.45 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Antimicrobial Properties
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For example, a study demonstrated that similar compounds showed minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting that this compound may possess comparable properties. The MIC values for related compounds ranged from 125 to 250 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been investigated for its antitumor effects. A study on structurally related piperazine derivatives reported that certain modifications led to enhanced cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were noted to be in the low micromolar range, indicating potential efficacy in cancer therapy .
Neuropharmacological Effects
This compound may exhibit neuropharmacological activity due to its structural similarity to known psychoactive substances. Research indicates that benzylpiperazine derivatives can act as monoamine oxidase inhibitors (MAOIs), which are crucial in the treatment of mood disorders. The inhibition of MAO-A and MAO-B enzymes by related compounds has been documented, suggesting a possible mechanism of action for this pyridazine derivative .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission pathways.
- Cell Cycle Interference : Its antitumor effects could stem from the ability to disrupt the cell cycle in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A comparative study involving related pyridazine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results highlighted that modifications in the piperazine ring could enhance antibacterial activity significantly.
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that certain analogs of this compound exhibited promising cytotoxic effects, with IC50 values ranging from 0.5 to 5 µM depending on the specific structure and modifications made .
Properties
Molecular Formula |
C21H22N4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-phenylpyridazine |
InChI |
InChI=1S/C21H22N4/c1-3-7-18(8-4-1)17-24-13-15-25(16-14-24)21-12-11-20(22-23-21)19-9-5-2-6-10-19/h1-12H,13-17H2 |
InChI Key |
WRSIABMAFOHSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.